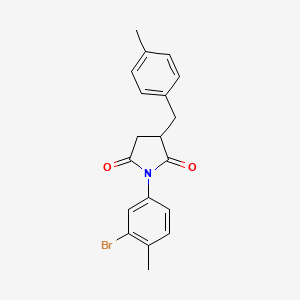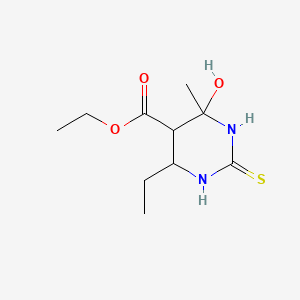
2-methyl-N-pyridin-3-ylindoline-1-carbothioamide
Descripción general
Descripción
2-methyl-N-pyridin-3-ylindoline-1-carbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of indoline carbothioamides and is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-pyridin-3-ylindoline-1-carbothioamide is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects through the modulation of various signaling pathways in the body. For instance, it has been shown to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation. It has also been shown to activate antioxidant enzymes, such as superoxide dismutase and catalase, thereby reducing oxidative stress.
Biochemical and Physiological Effects:
2-methyl-N-pyridin-3-ylindoline-1-carbothioamide has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. It has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation in cells exposed to oxidative stress. Furthermore, it has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methyl-N-pyridin-3-ylindoline-1-carbothioamide in lab experiments include its unique chemical structure, its ease of synthesis, and its potential therapeutic properties. However, there are also several limitations associated with the use of this compound. For instance, its mechanism of action is not fully understood, and its potential side effects and toxicity have not been fully investigated.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-pyridin-3-ylindoline-1-carbothioamide. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another direction is to investigate its potential use as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, further studies are needed to investigate its potential side effects and toxicity in vivo. Finally, the development of new synthetic methods for the preparation of this compound could lead to the discovery of new analogs with improved therapeutic properties.
Aplicaciones Científicas De Investigación
2-methyl-N-pyridin-3-ylindoline-1-carbothioamide has been investigated for its potential therapeutic properties in several scientific studies. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated for its potential use as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
2-methyl-N-pyridin-3-yl-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-11-9-12-5-2-3-7-14(12)18(11)15(19)17-13-6-4-8-16-10-13/h2-8,10-11H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOJXXQYAWJSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=S)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(pyridin-3-yl)-2,3-dihydro-1H-indole-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-chlorobenzyl)-1-[2-(3,4-diethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B4303030.png)
![3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B4303038.png)
![3-(4-methylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B4303040.png)

![1-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(3-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303057.png)
![1-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303066.png)
![1-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303074.png)

![4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-diisopropylphenol)](/img/structure/B4303085.png)
![12-(3,4-dimethoxyphenyl)-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4303091.png)
![12-(1,3-benzodioxol-5-yl)-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4303102.png)
![5-(4-bromophenyl)-3-(4-ethoxyphenyl)-4-pyridin-2-yl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4303111.png)
